MAO-B vs. MAO-A Isoform Selectivity Reversal: 4-Chloro Substituent Confers >88-Fold MAO-B Selectivity Over the Des-Chloro Analog
The target compound demonstrates a striking reversal of MAO isoform selectivity compared to its closest des-chloro analog. N-(4-carbamoylphenyl)-2-(4-chlorophenyl)quinoline-4-carboxamide inhibits MAO-B with an IC50 of 1,130 nM while showing essentially no MAO-A inhibition (IC50 > 100,000 nM), yielding a selectivity ratio of >88-fold for MAO-B [1]. In contrast, N-(4-carbamoylphenyl)-2-phenylquinoline-4-carboxamide (lacking the 4-chloro substituent) preferentially inhibits MAO-A (IC50 = 25,300 nM) over MAO-B (IC50 ≈ 100,000 nM), representing an approximately 4-fold MAO-A preference [2]. The introduction of the electron-withdrawing chlorine atom thus inverts the selectivity profile from MAO-A-preferring to highly MAO-B-selective, a property critical for applications targeting Parkinson's disease and other neurological disorders where MAO-B inhibition is therapeutically relevant [3].
| Evidence Dimension | MAO Isoform Selectivity (IC50 MAO-A / IC50 MAO-B) |
|---|---|
| Target Compound Data | MAO-A IC50 > 100,000 nM; MAO-B IC50 = 1,130 nM; Selectivity ratio (MAO-A/MAO-B) > 88 |
| Comparator Or Baseline | Des-chloro analog (N-(4-carbamoylphenyl)-2-phenylquinoline-4-carboxamide): MAO-A IC50 = 25,300 nM; MAO-B IC50 ≈ 100,000 nM; Selectivity ratio (MAO-B/MAO-A) ≈ 4 |
| Quantified Difference | >88-fold MAO-B selectivity vs. ~4-fold MAO-A selectivity; a complete reversal of isoform preference driven by the 4-Cl substituent |
| Conditions | Recombinant human MAO-A and MAO-B; kynuramine substrate; fluorescence detection of 4-hydroxyquinoline; 20-min incubation |
Why This Matters
For researchers procuring MAO-B-selective tool compounds for Parkinson's disease or depression models, the 4-chloro compound provides unambiguous MAO-B selectivity unavailable from the des-chloro or 4-methyl analogs, preventing confounding off-target MAO-A effects.
- [1] BindingDB Entry BDBM50401981 (CHEMBL1575961). N-(4-carbamoylphenyl)-2-(4-chlorophenyl)quinoline-4-carboxamide: MAO-A IC50 > 100,000 nM; MAO-B IC50 = 1,130 nM. View Source
- [2] BindingDB Entry BDBM50493476 (CHEMBL172856). N-(4-carbamoylphenyl)-2-phenylquinoline-4-carboxamide: MAO-A IC50 = 25,300 nM. View Source
- [3] Youdim, M.B.H.; Bakhle, Y.S. Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. Br. J. Pharmacol. 2006, 147, S287–S296. View Source
